molecular formula C16H22O5 B14376802 Diethyl benzyl(2-hydroxyethyl)propanedioate CAS No. 89437-86-5

Diethyl benzyl(2-hydroxyethyl)propanedioate

Cat. No.: B14376802
CAS No.: 89437-86-5
M. Wt: 294.34 g/mol
InChI Key: RSEPRRJTKDUVJF-UHFFFAOYSA-N
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Description

Diethyl benzyl(2-hydroxyethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a hydroxyethyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl benzyl(2-hydroxyethyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with benzyl bromide and 2-bromoethanol. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with benzyl bromide and 2-bromoethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl benzyl(2-hydroxyethyl)propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Diethyl benzyl(2-hydroxyethyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of diethyl benzyl(2-hydroxyethyl)propanedioate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with two ethyl groups and a propanedioate moiety.

    Benzyl acetate: Contains a benzyl group and an acetate moiety.

    Ethyl 2-hydroxyethyl propanoate: Contains an ethyl group, a hydroxyethyl group, and a propanoate moiety.

Uniqueness

Diethyl benzyl(2-hydroxyethyl)propanedioate is unique due to the combination of its benzyl, hydroxyethyl, and propanedioate groups, which confer specific chemical and physical properties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

CAS No.

89437-86-5

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

diethyl 2-benzyl-2-(2-hydroxyethyl)propanedioate

InChI

InChI=1S/C16H22O5/c1-3-20-14(18)16(10-11-17,15(19)21-4-2)12-13-8-6-5-7-9-13/h5-9,17H,3-4,10-12H2,1-2H3

InChI Key

RSEPRRJTKDUVJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCO)(CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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